Octadecylamine

Description

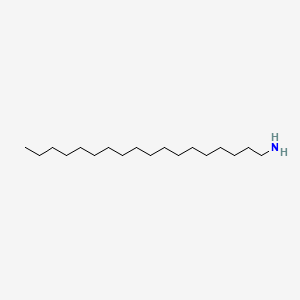

Octadecan-1-amine is an 18-carbon primary aliphatic amine. It has a role as a film-forming compound.

Properties

IUPAC Name |

octadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYJJPSVUYRZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-08-0 (hydrochloride) | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025801 | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octadecylamine appears as a white solid. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] White crystalline solid; [MSDSonline] Colorless solid with on odor of amines; [ECHA], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

660 °F at 760 mmHg (NTP, 1992), 346.8 °C @ 760 mm Hg, 346.8 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

300 °F (NTP, 1992), 148 °C c.c. | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol, ether, benzene; very sol in chloroform; miscible in acetone, Solubility in water: very poor | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8618 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8618 @ 20 °C/4 °C, 0.86 g/cm³ | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

9.29 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000438 [mmHg] | |

| Record name | Octadecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

124-30-1, 61788-45-2 | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCTADECYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, hydrogenated tallow alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFV58UNY7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120 to 126 °F (NTP, 1992), 52.9 °C, 49 - 52 °C | |

| Record name | OCTADECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20811 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTADECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | OCTADECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1365 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Octadecylamine CAS number and molecular structure

An In-Depth Technical Guide to Octadecylamine (B50001)

Introduction

This compound (ODA), also known as 1-aminooctadecane or stearylamine, is a long-chain primary aliphatic amine. It consists of an 18-carbon alkyl chain attached to an amine group.[1][2][3] This structure imparts amphiphilic properties, with a hydrophobic hydrocarbon tail and a hydrophilic amine head. ODA is a versatile organic compound with significant industrial and research applications, stemming from its function as a cationic surfactant, corrosion inhibitor, emulsifier, and a key intermediate in organic synthesis.[1][4]

In the fields of materials science and drug development, this compound is frequently used as a surface modifying agent for nanomaterials, such as graphene oxide and carbon nanotubes, to impart hydrophobicity.[1][2] In pharmaceutical formulations, it serves as a positive charge-inducing agent and has been shown to enhance the stability of drugs within nanostructured lipid carriers (NLCs).[5][6] This guide provides a comprehensive technical overview of this compound, including its chemical identity, physicochemical properties, synthesis, experimental applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is identified by the CAS Number 124-30-1.[1][7] It is a primary amine with the chemical formula C₁₈H₃₉N.[1][7]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Octadecylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), also known as 1-aminooctadecane or stearylamine, is a primary aliphatic amine with an 18-carbon chain. Its unique amphiphilic nature, stemming from a long hydrophobic alkyl tail and a hydrophilic amine head, makes it a compound of significant interest in various scientific and industrial fields. For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is crucial for its effective application, from the synthesis of novel compounds to the development of advanced drug delivery systems. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental methodologies, and visualizations of relevant chemical pathways and experimental workflows.

Physical Properties of this compound

This compound is a white, waxy crystalline solid at room temperature with a characteristic faint ammonia-like odor.[1][2] Its physical state and macroscopic properties are a direct consequence of its long hydrocarbon chain, which allows for significant van der Waals interactions between molecules.

Quantitative Physical Properties

The key physical parameters of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₈H₃₉N | - | - |

| Molecular Weight | 269.51 | g/mol | - |

| Melting Point | 50-52 | °C | lit.[2][3][4] |

| 52.9 | °C | ||

| 120-126 | °F | ||

| Boiling Point | 232 | °C | at 32 mmHg[2][3] |

| 346.8 | °C | at 760 mmHg[5] | |

| 660 | °F | at 760 mmHg[5] | |

| Density | 0.8618 | g/cm³ | at 20°C[5][6] |

| 0.79 | g/cm³ | at 60°C[7] | |

| Vapor Pressure | 10 | mmHg | at 72°C[2][3] |

| 4.38 x 10⁻⁵ | mmHg | at 25°C (estimated)[5] | |

| Flash Point | 148 | °C | closed cup[3][8] |

| 300 | °F | ||

| Refractive Index | 1.4522 | - | at 20°C[2] |

| pKa | 10.6 | - | at 25°C[2] |

| 10.65 | - | ||

| LogP | 4.33 | - | at 25°C[2] |

| 7.7 | - |

Solubility Profile

The solubility of this compound is dictated by its amphiphilic character. The long, nonpolar 18-carbon chain renders it largely insoluble in polar solvents like water.[1][2] However, it exhibits good solubility in a range of nonpolar and weakly polar organic solvents.

| Solvent | Solubility |

| Water | Practically insoluble[2][9] |

| Methanol | Slightly soluble[2] |

| Acetone | Slightly soluble[2] |

| Kerosene | Slightly soluble[2] |

| Ethanol | Soluble[2] |

| Isopropanol | Easily soluble[2] |

| Toluene | Easily soluble[2] |

| Benzene | Soluble[2] |

| Ether | Soluble[2] |

| Chloroform (B151607) | Easily soluble[2] |

| Carbon Tetrachloride | Easily soluble[2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily governed by the reactivity of its primary amine group (-NH₂).

Basicity: As an amine, this compound is a weak base and readily reacts with acids in exothermic reactions to form the corresponding ammonium (B1175870) salts.[2][5] This property is fundamental to its use as a cationic surfactant and in applications requiring pH-dependent behavior.

Reactivity with Electrophiles: The lone pair of electrons on the nitrogen atom makes this compound a nucleophile. It can react with a variety of electrophiles, including:

-

Acid Halides, Anhydrides, and Esters: To form amides.

-

Alkyl Halides: To form secondary, tertiary amines, and quaternary ammonium salts.

-

Isocyanates, Halogenated Organics, Peroxides, and Phenols (acidic): May be incompatible.[2][5]

-

Epoxides: To form amino alcohols.

Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[2][5]

Stability: this compound is a stable compound under normal storage conditions but should be stored below 30°C.[2] It can decompose upon heating, emitting toxic fumes of nitrogen oxides.[10]

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are essential for reproducible research and development.

Determination of Melting Point (Capillary Method)

This protocol describes a general method for determining the melting point of a solid organic compound like this compound using a capillary tube apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. Repeat until the sample fills the tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Set the starting temperature to about 10-15°C below the expected melting point. Heat at a slow, controlled rate (1-2°C/minute) as the temperature approaches the melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.

-

Replicate: For accuracy, repeat the determination with a fresh sample and capillary tube.

Synthesis of this compound from Stearic Acid

This compound is industrially produced from stearic acid through a two-step process involving ammoniation to form stearonitrile (B1677099), followed by catalytic hydrogenation. The following is a generalized laboratory-scale representation of this process.

Materials:

-

Stearic acid

-

Ammonia (B1221849) (gas or solution)

-

Nickel catalyst (e.g., Raney nickel)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

-

Reaction vessel with heating and stirring capabilities

-

Distillation and filtration apparatus

Step 1: Ammoniation of Stearic Acid to form Stearonitrile

-

Melt stearic acid in a reaction vessel equipped with a stirrer and a gas inlet.

-

Heat the molten stearic acid to approximately 350°C.

-

Introduce a continuous stream of ammonia gas into the molten stearic acid with vigorous stirring. Water will be formed as a byproduct and should be removed.

-

Monitor the reaction progress (e.g., by measuring the acid value of the reaction mixture) until the conversion to stearonitrile is complete.

-

Cool the reaction mixture and purify the resulting stearonitrile, for example, by washing with water followed by distillation.

Step 2: Catalytic Hydrogenation of Stearonitrile to this compound

-

Transfer the purified stearonitrile to a high-pressure autoclave.

-

Add a suitable nickel catalyst (handle with care, as Raney nickel can be pyrophoric).

-

Seal the autoclave and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the autoclave with hydrogen to approximately 3.5 MPa.

-

Heat the mixture to around 130°C with continuous stirring.

-

Maintain the temperature and pressure, monitoring the hydrogen uptake to determine the reaction's completion.

-

Once the reaction is complete, cool the autoclave, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The resulting product is this compound. Further purification can be achieved by distillation or recrystallization.

Applications in Drug Development

This compound's surfactant properties and its ability to form stable nanostructures make it a valuable tool in drug development, particularly in the formulation of drug delivery systems.

Experimental Workflow: Preparation of this compound-Based Solid Lipid Nanoparticles (SLNs)

This workflow outlines the emulsion-solvent evaporation technique for synthesizing this compound-based solid lipid nanoparticles, which can be used as non-viral vectors for gene delivery.

Materials:

-

This compound

-

Chloroform (lipid phase solvent)

-

Phosphate-buffered saline (PBS) (aqueous phase)

-

Tween-80 (surfactant)

-

Drug or genetic material to be encapsulated

-

Homogenizer or sonicator

-

Rotary evaporator

Procedure:

-

Preparation of Lipid Phase: Dissolve a specific amount of this compound in chloroform. If encapsulating a hydrophobic drug, it would also be dissolved in this phase.

-

Preparation of Aqueous Phase: Prepare a solution of Tween-80 in PBS. If encapsulating a hydrophilic drug or genetic material, it would be dissolved or suspended in this phase.

-

Emulsification: Gradually add the lipid phase to the aqueous phase while continuously stirring at high speed using a homogenizer or sonicator. This process forms an oil-in-water emulsion.

-

Solvent Evaporation: Remove the chloroform from the emulsion using a rotary evaporator under reduced pressure. As the solvent evaporates, the this compound precipitates, forming solid lipid nanoparticles that encapsulate the drug or genetic material.

-

Purification and Characterization: The resulting nanoparticle suspension can be purified (e.g., by centrifugation or dialysis) to remove excess surfactant and unencapsulated material. The nanoparticles are then characterized for size, zeta potential, morphology, and encapsulation efficiency.

Mandatory Visualizations

Synthesis of this compound

Caption: A simplified workflow for the industrial synthesis of this compound.

Experimental Workflow for Solid Lipid Nanoparticle (SLN) Preparation

Caption: Workflow for preparing this compound-based solid lipid nanoparticles.

References

- 1. library.aocs.org [library.aocs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. sketchviz.com [sketchviz.com]

- 4. library.aocs.org [library.aocs.org]

- 5. "ASTM D2074: 2007 Fatty Amines Amine Values Test" [bsbedge.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. japsonline.com [japsonline.com]

- 9. reddit.com [reddit.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

An In-depth Technical Guide to the Solubility of Octadecylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001) (ODA), a primary fatty amine with an 18-carbon chain, is a versatile organic compound with wide-ranging applications in industrial and scientific fields. Its utility as a corrosion inhibitor, surfactant, emulsifier, and flotation agent is well-established. In the realm of drug development and materials science, ODA plays a crucial role as a surface modifying agent, a key component in the formation of nanoparticles for drug delivery systems, and in the synthesis of advanced materials.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in these domains, influencing process design, formulation development, and purification strategies.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It presents quantitative solubility data in structured tables, details experimental protocols for solubility determination, and visualizes a key experimental workflow involving this compound.

Physicochemical Properties of this compound

This compound is a white, waxy crystalline solid at room temperature.[3] Its long, hydrophobic alkyl chain dominates its molecular structure, rendering it poorly soluble in polar solvents like water.[4] Conversely, it exhibits significant solubility in many non-polar organic solvents.[4] The presence of the primary amine group (-NH2) imparts a degree of polarity, allowing for hydrogen bonding with certain solvents.[4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C18H39N | [4] |

| Molecular Weight | 269.51 g/mol | [5] |

| Melting Point | 52.9 °C | [6] |

| Boiling Point | 348.8 °C | [6] |

| Density | 0.8618 g/cm³ at 20 °C | [6] |

Quantitative Solubility of this compound in Organic Solvents

The solubility of this compound is highly dependent on the nature of the solvent and the temperature. The following tables summarize the available quantitative solubility data for this compound in various organic solvents.

Alcohols

Table 2: Solubility of this compound in Alcohols

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |

| Ethanol | 25 | Soluble | [6] |

| Methanol | 25 | Slightly Soluble | [7] |

| Isopropanol | 25 | Easily Soluble | [7] |

Hydrocarbons

Table 3: Solubility of this compound in Hydrocarbons

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |

| Benzene | 10 | 4.2 | [6] |

| 20 | 14.8 | [6] | |

| 30 | 52 | [6] | |

| 40 | 173 | [6] | |

| 50 | 1000 | [6] | |

| Toluene | 25 | Easily Soluble | [7] |

| Hexane | Not Specified | Significantly Soluble | [4] |

| Kerosene | Not Specified | Slightly Soluble | [7] |

Ketones

Table 4: Solubility of this compound in Ketones

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |

| Acetone | Not Specified | Sparingly Soluble | [6] |

Chlorinated Solvents

Table 5: Solubility of this compound in Chlorinated Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |

| Chloroform | Not Specified | Very Soluble | [6] |

| Carbon Tetrachloride | Not Specified | Easily Soluble | [7] |

Ethers

Table 6: Solubility of this compound in Ethers

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference(s) |

| Diethyl Ether | Not Specified | Soluble | [6] |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid compound like this compound in an organic solvent.

Isothermal Saturation Method followed by Gravimetric Analysis

This method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[8][9]

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pre-weighed glass flasks

-

Drying oven or vacuum evaporator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.[10]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed glass flask. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Determination:

-

Weigh the flask containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the flask. This can be achieved by using a rotary evaporator or by placing the flask in a fume hood with a gentle stream of inert gas (e.g., nitrogen).

-

Once the solvent is completely removed, dry the flask containing the this compound residue in a drying oven at a temperature below its melting point (e.g., 40-45 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

The solubility can be expressed in various units, such as g/100 g of solvent: Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Visualization of Experimental Workflow: Synthesis of this compound-Coated Solid Lipid Nanoparticles

This compound is frequently used in the formulation of solid lipid nanoparticles (SLNs), which are promising carriers for drug delivery.[11] The emulsion-solvent evaporation method is a common technique for preparing these nanoparticles.[12][13]

Caption: Workflow for the synthesis of this compound-coated solid lipid nanoparticles.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that underpins its diverse applications, from industrial processes to advanced pharmaceutical formulations. This guide has provided a consolidated resource of quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of its role in nanoparticle synthesis. For researchers and professionals in drug development and materials science, this information serves as a foundational tool for optimizing experimental design, enhancing product formulation, and ensuring the successful application of this versatile fatty amine. Further research into the temperature-dependent solubility in a broader range of solvents will continue to refine our understanding and expand the utility of this compound.

References

- 1. premierscience.com [premierscience.com]

- 2. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [chemister.ru]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Gene Delivery via this compound-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of High-Purity Octadecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for producing high-purity octadecylamine (B50001) (also known as stearylamine or 1-aminooctadecane). It is designed to be a practical resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visual representations of the synthetic workflows.

Introduction

This compound is a long-chain primary aliphatic amine with the chemical formula C₁₈H₃₉N. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amine headgroup, makes it a valuable intermediate and active ingredient in a wide range of applications. In the pharmaceutical and drug development sectors, it is utilized as a cationic surfactant, an excipient in formulations, a component in drug delivery systems such as liposomes, and a surface modifier for nanoparticles. The purity of this compound is critical for these applications to ensure reproducibility, safety, and efficacy. This guide focuses on the most prevalent industrial synthesis method and subsequent purification strategies to achieve high-purity this compound.

Primary Industrial Synthesis Route: Two-Step Process from Stearic Acid

The most common and economically viable industrial synthesis of this compound is a two-step process that begins with stearic acid, a readily available fatty acid from vegetable or animal sources. The overall process involves the conversion of stearic acid to stearonitrile (B1677099), followed by the catalytic hydrogenation of the nitrile to the desired primary amine.[1]

Step 1: Ammonolysis of Stearic Acid to Stearonitrile

In the first step, stearic acid is reacted with ammonia (B1221849) at high temperature to produce stearonitrile. This reaction is a dehydration process where the carboxylic acid group is converted to a nitrile group.

Reaction: CH₃(CH₂)₁₆COOH + NH₃ → CH₃(CH₂)₁₆CN + 2H₂O

Experimental Protocol: Continuous Liquid-Phase Ammonolysis

This protocol is based on industrial processes for the production of fatty nitriles.[2]

-

Materials:

-

Stearic Acid (high purity)

-

Anhydrous Ammonia (gas)

-

Dehydration Catalyst (e.g., alumina, bauxite)

-

-

Equipment:

-

Staged reaction tower or column reactor equipped for countercurrent flow

-

Heating system capable of maintaining 300-380°C

-

Pressure regulation system

-

Condenser for water removal

-

-

Procedure:

-

The reaction tower is packed with a suitable dehydration catalyst.

-

Molten stearic acid is continuously fed into the top of the reactor.

-

Anhydrous ammonia gas is introduced at the bottom of the reactor, creating a countercurrent flow.

-

The reactor temperature is maintained between 300°C and 380°C.[2]

-

The pressure is kept sufficiently high to maintain the reactants and products in the liquid phase.

-

The molar ratio of ammonia to stearic acid is typically maintained at a slight excess of ammonia (e.g., 1.1:1 to 3:1).[2]

-

Water formed during the reaction is continuously removed as a vapor with the excess ammonia stream.

-

The crude stearonitrile is continuously drawn from the bottom of the reactor.

-

The crude product is then washed with water and refined to remove any unreacted stearic acid and other impurities before the hydrogenation step.[3]

-

Process Parameters for Stearonitrile Synthesis

| Parameter | Value | Reference |

| Reactants | Stearic Acid, Anhydrous Ammonia | [2] |

| Catalyst | Dehydration catalyst (e.g., alumina) | [2] |

| Temperature | 300-380°C | [2] |

| Pressure | Sufficient to maintain liquid phase | [2] |

| Reactant Ratio | NH₃:Stearic Acid > 1:1 | [2] |

| Residence Time | 10-60 minutes | [2] |

Workflow for Stearonitrile Synthesis

Caption: Workflow for the synthesis of stearonitrile from stearic acid.

Step 2: Catalytic Hydrogenation of Stearonitrile to this compound

The second step involves the reduction of the nitrile group of stearonitrile to a primary amine group using catalytic hydrogenation. The choice of catalyst and reaction conditions is critical to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines.

Reaction: CH₃(CH₂)₁₆CN + 2H₂ → CH₃(CH₂)₁₇NH₂

Experimental Protocol: Batch Catalytic Hydrogenation

This protocol is derived from patented industrial processes for fatty amine production.

-

Materials:

-

Refined Stearonitrile

-

Hydrogen Gas

-

Hydrogenation Catalyst (e.g., Raney Nickel, Cobalt, Palladium on Carbon)

-

Anhydrous Ammonia (optional, to suppress secondary amine formation)

-

Solvent (optional, e.g., methanol)

-

-

Equipment:

-

High-pressure autoclave with agitation

-

Hydrogen gas supply and pressure regulator

-

Heating and cooling system

-

Filtration system for catalyst removal

-

-

Procedure:

-

The autoclave is charged with stearonitrile and the hydrogenation catalyst.

-

If used, a small amount of anhydrous ammonia and/or a solvent is added.

-

The autoclave is sealed and purged with nitrogen, followed by hydrogen.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 200-300 psi).

-

The mixture is heated to the reaction temperature (e.g., 130-140°C) with constant agitation.

-

Hydrogen is fed to the reactor to maintain the pressure as it is consumed.

-

The reaction is monitored by the cessation of hydrogen uptake.

-

After the reaction is complete, the autoclave is cooled and depressurized.

-

The crude this compound is filtered to remove the catalyst.

-

The product is then subjected to purification steps.

-

Quantitative Data on Hydrogenation of Stearonitrile

| Catalyst | Pressure (psi) | Temperature (°C) | Additives | Primary Amine Yield (%) | Secondary Amine Yield (%) |

| Raney Nickel | 300 | 145-160 | Ammonia (6.3g) | 91.7 | 8.3 |

| Raney Nickel | 300 | 130 | Ammonia (6.0g), Methanol (8g) | 95.3 | 4.7 |

| Ruthenium on Charcoal | 200 | 130-140 | Ammonia (6.4g) | 72 | 25 |

| Reduced Nickel Borate | - | - | Ammonia (4.9g) | 76.4 | 18.1 |

Workflow for this compound Synthesis

References

Octadecylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecylamine (B50001), also known as 1-aminooctadecane or stearylamine, is a primary aliphatic amine with a long 18-carbon chain.[1] This versatile compound finds applications in various industrial and research settings, including as a corrosion inhibitor, emulsifier, anti-static agent, and a key intermediate in the synthesis of other chemicals.[1][2] In biomedical research, it is utilized in the formation of solid lipid nanoparticles for drug delivery and for the surface functionalization of nanomaterials. Due to its chemical properties, this compound presents specific hazards that necessitate a thorough understanding of its safety profile and strict adherence to handling precautions to ensure the well-being of laboratory and manufacturing personnel.

This technical guide provides an in-depth overview of the safety data for this compound, outlines detailed handling procedures, and presents standardized experimental protocols for assessing its potential hazards.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Appearance | White waxy crystalline solid or flakes with an amine-like odor. | [1][3] |

| Molecular Formula | C18H39N | [4] |

| Molecular Weight | 269.51 g/mol | [4] |

| Melting Point | 50-52 °C (lit.) | [1][4] |

| Boiling Point | 232 °C at 43 hPa (lit.) | [4] |

| Flash Point | 149 °C | [1] |

| Autoignition Temperature | 265 °C | [5] |

| Density | 0.8618 g/cm³ | [1] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, benzene, chloroform, and other non-polar solvents.[1][6] | [1][6] |

| pH | 11.4 at 20 °C | [4] |

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.[7] It can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][5]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[4][8] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[4][8] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[4][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Liver, Gastrointestinal tract, Immune system) through prolonged or repeated exposure.[4][8] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[4] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4][8] |

Toxicity Values:

| Test | Result | Species | Reference |

| LD50 Oral | > 2000 mg/kg | Rat | [9] |

| Skin Irritation | Irritating | Rabbit | [10] |

| Eye Irritation | Severe Irritant | Rabbit | [10] |

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD test guidelines used to assess the hazards associated with chemicals like this compound.

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro test is designed to identify chemicals that have the potential to cause skin irritation.[7][10][11]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.[11]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[7]

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: After incubation, the cell viability of the RhE tissue is determined using a colorimetric assay (e.g., MTT assay).[10]

-

Classification: A chemical is classified as a skin irritant (Category 2) if the tissue viability is reduced to ≤ 50% of the control.[7][11]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[5][12]

Methodology:

-

Test Animal: The albino rabbit is the recommended species for this test.[5]

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[6][12]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess for corneal opacity, iris lesions, and conjunctival redness and swelling.[3][12]

-

Scoring: The severity of the eye lesions is scored according to a standardized system.

-

Classification: The classification of the substance is based on the severity and reversibility of the observed eye damage.

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure

This method is used to determine the acute oral toxicity of a substance and to estimate its LD50 value.[8][9][13][14]

Methodology:

-

Test Animal: Typically, rats are used for this study.[8]

-

Dosing: A single animal is dosed with the test substance. The outcome (survival or death) determines the dose for the next animal. If the animal survives, the dose is increased for the next animal; if it dies, the dose is decreased.[8]

-

Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[13]

-

LD50 Estimation: The LD50 is calculated from the results of a series of animals using a statistical method.[8]

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Caption: A workflow diagram for the safe handling of this compound.

Engineering Controls:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][16]

-

Skin Protection:

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[17]

Hygiene Measures:

-

Wash hands thoroughly after handling.[16]

-

Do not eat, drink, or smoke in the work area.[15]

-

Remove contaminated clothing and wash it before reuse.[17]

First Aid Measures

In case of exposure to this compound, immediate first aid is crucial.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. ecetoc.org [ecetoc.org]

- 4. siesascs.edu.in [siesascs.edu.in]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

- 11. senzagen.com [senzagen.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 14. researchgate.net [researchgate.net]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Role of Octadecylamine in Self-Assembly Processes: A Technical Guide for Drug Development and Materials Science

Abstract: Octadecylamine (B50001) (ODA), a long-chain primary aliphatic amine, is a fundamentally important molecule in the fields of materials science and nanotechnology. Its amphiphilic nature, characterized by a hydrophilic amine head and a long hydrophobic octadecyl tail, makes it an exemplary building block for the creation of ordered molecular structures through self-assembly. This technical guide provides an in-depth exploration of the core principles governing ODA self-assembly, its application in the synthesis of advanced nanomaterials, and its pivotal role in the development of non-viral nanocarriers for drug and gene delivery. We present a summary of key quantitative data, detailed experimental protocols for nanoparticle synthesis and characterization, and visual diagrams of critical workflows and mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to this compound and Self-Assembly

This compound (C18H39N), also known as stearylamine, is a C18 primary amine that exists as a white, waxy solid at room temperature.[1] Its molecular structure is the foundation of its functionality: a polar amine (-NH2) group that can engage in hydrogen bonding and electrostatic interactions, and a nonpolar 18-carbon alkyl chain that drives assembly through hydrophobic and van der Waals forces.[1][2]

This dual character allows ODA to spontaneously organize into ordered arrangements, a process known as self-assembly. This phenomenon is central to creating a variety of nanostructures, including:

-

Self-Assembled Monolayers (SAMs): Highly ordered single-molecule-thick films on solid substrates.[3][4]

-

Micelles and Vesicles: Aggregates formed in solution.

-

Solid Lipid Nanoparticles (SLNs): Crystalline lipid-core nanoparticles used extensively in drug delivery.[5][6]

-

Surface-Functionalized Nanomaterials: Where ODA acts as a capping or stabilizing agent for metallic or metal oxide nanocrystals.[1][7][8]

The versatility and effectiveness of ODA have made it a critical component in creating functionalized nanoparticles and advanced drug delivery systems.[1][9]

Mechanisms of this compound Self-Assembly

The self-assembly of ODA is governed by a delicate balance of intermolecular and surface interactions, which can be precisely controlled by environmental conditions.

Monolayer and Multilayer Formation on Substrates

When introduced to a hydrophilic substrate like mica, ODA molecules organize into well-defined layers.[3][4] The formation of these films is a dynamic process occurring in distinct stages: an initial fast adsorption from solution, followed by a slower aggregation of molecules into islands.[10][11]

Several factors critically influence this process:

-

Driving Forces: The primary interactions are the electrostatic attraction between the polar amine headgroup and the substrate, often mediated by a thin layer of surface water, and the cohesive van der Waals forces between the long alkyl chains that promote ordered packing.[3][10][12]

-

Solvent Effects: The choice of solvent is crucial. Hydrophobic solvents like chloroform (B151607) promote the formation of discrete, densely packed islands.[3][4] In contrast, protic solvents like ethanol (B145695) can lead to the formation of multilayer films through micellar deposition.[13]

-

Role of Water and pH: Water on the substrate surface plays a key role by protonating the amine headgroups to form -NH3+.[12][14] This protonation, along with reactions with atmospheric CO2, influences the charge and packing of the monolayer.[12][14] The stability of ODA monolayers is pH-dependent; at very low pH, the monolayer can become unstable but may be recovered through the addition of salts, which shield the charge repulsion between protonated amine groups.[15]

Self-Assembly in Nanoparticle Systems

In colloidal synthesis, ODA serves multiple roles simultaneously. It can act as a reducing agent for metal ions and as a stabilizing or capping agent that adsorbs to the nanoparticle surface.[7] The hydrophobic alkyl chains extend into the solvent, creating a steric barrier that prevents nanoparticle aggregation and controls particle size.[7][16]

In the context of drug delivery, ODA is a fundamental component of solid lipid nanoparticles (SLNs). These systems are typically produced via an emulsion-solvent evaporation method where ODA is part of the lipid matrix.[5][6] The inclusion of ODA imparts a strong positive surface charge (zeta potential) to the nanoparticles, which is a critical feature for their application as gene delivery vectors.[5][17]

Application in Nanoparticle-Mediated Drug & Gene Delivery

The development of safe and effective non-viral vectors is a primary goal in gene therapy.[18] Cationic lipid-based nanoparticles are promising candidates due to their low toxicity and immunogenicity compared to viral vectors.[17][19] ODA-based SLNs have emerged as a highly effective platform for this purpose.[5][20][21]

Mechanism of Action:

-

Gene Complexation: The positively charged surface of ODA-based nanoparticles electrostatically binds to the negatively charged phosphate (B84403) backbone of nucleic acids like plasmid DNA and siRNA, condensing them into stable nanoparticle-gene complexes.[17]

-

Cellular Interaction and Uptake: The net positive charge of the complex facilitates adhesion to the negatively charged cell membrane, promoting cellular uptake through endocytosis.[22]

-

Endosomal Escape and Gene Release: Once inside the cell, the nanoparticles must escape the endosome to release their genetic payload into the cytoplasm, allowing it to reach the nucleus for transcription.

ODA-based nanoparticles have been successfully used to deliver reprogramming factors to convert human fibroblast cells into induced pluripotent stem cells (iPSCs) and to transfect cancer cell lines with high efficiency.[5][6][20][21]

Data Presentation: Physicochemical and Biological Properties of ODA-Based Nanoparticles

The following table summarizes key quantitative data from studies on ODA-based solid lipid nanoparticles (SLNs) for gene delivery.

| Parameter | Value | Cell Line | Application | Reference |

| Particle Size (nm) | 178.9 (± 72.71) | Human Fibroblasts | iPSC Generation | [5][20] |

| 382.7 (± 20) | MCF-7 (Breast Cancer) | Gene Delivery | [6][23] | |

| Polydispersity Index (PDI) | 0.1 | Human Fibroblasts | iPSC Generation | [5] |

| 0.4 | MCF-7 (Breast Cancer) | Gene Delivery | [6][23] | |

| Zeta Potential (mV) | +22.8 | Human Fibroblasts | iPSC Generation | [20][21] |

| +28 (± 2.03) | MCF-7 (Breast Cancer) | Gene Delivery | [6][23] | |

| Transfection Efficiency (%) | 82.0 | Human Fibroblasts | iPSC Generation | [20][21] |

| 67.5 (± 2.3) | MCF-7 (Breast Cancer) | Gene Delivery (GFP plasmid) | [23] |

Experimental Protocols

Protocol: Synthesis of this compound-Based Solid Lipid Nanoparticles (ODA-SLNs)

This protocol is based on the emulsion-solvent evaporation technique.[5][6]

Materials:

-

This compound (ODA)

-

Chloroform

-

Tween-80

-

Phosphate-Buffered Saline (PBS)

-

Deionized Water

Procedure:

-

Preparation of Lipid Phase: Dissolve this compound (e.g., 0.2 M) in chloroform (e.g., 2 mL).[5]

-

Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant, such as 6% Tween-80 in PBS.[5]

-

Emulsification: Gradually add the lipid phase dropwise into the aqueous phase while homogenizing using a sonic probe (e.g., at 30% amplitude for 50 seconds) to form a single oil-in-water (o/w) emulsion.[5]

-

Solvent Evaporation: Remove the organic solvent (chloroform) from the emulsion by evaporation under reduced pressure using a rotary evaporator. This causes the lipid to precipitate, forming solid nanoparticles.

-

Purification: Isolate the nanoparticles by ultracentrifugation (e.g., 6500 rpm at 12°C for 30 minutes).[5] Discard the supernatant and wash the pellet with deionized water to remove excess surfactant.

-

Resuspension and Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. Nanoparticles can be freeze-dried for long-term storage or kept as a dispersion at 4°C for further use.[5][6]

Protocol: Characterization of ODA-SLNs

1. Particle Size, PDI, and Zeta Potential Analysis:

-

Technique: Dynamic Light Scattering (DLS) using an instrument like a Zetasizer.[5][6]

-

Procedure: Dilute the nanoparticle dispersion with distilled water to achieve a suitable concentration (slight opalescence).[6] Perform measurements in a standard capillary cell at 25°C. For zeta potential, measurements are taken based on electrophoretic mobility.[5][6]

2. Chemical Characterization:

-

Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy.[5][6]

-

Procedure: Analyze freeze-dried nanoparticles. The presence of characteristic ODA peaks, such as N-H stretching (3300–3500 cm⁻¹) and C-H stretching (2800–3000 cm⁻¹), confirms its successful incorporation. Shifts or broadening of these peaks compared to pure ODA can indicate interactions within the nanoparticle matrix.[5]

3. Morphological Characterization:

-

Technique: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).[6]

-

Procedure: For SEM, place a drop of the diluted nanoparticle dispersion onto a clean stub, allow it to dry, and coat with a conductive material (e.g., gold) before imaging. This reveals the shape and surface morphology of the nanoparticles.

Protocol: In Vitro Gene Transfection Assay

Materials:

-

Target cell line (e.g., MCF-7) cultured in appropriate medium.

-

ODA-SLN dispersion.

-

Plasmid DNA (e.g., pEGFP-N1 encoding Green Fluorescent Protein).

-

Serum-free cell culture medium.

Procedure:

-

Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well) and culture until they reach 70-80% confluency.

-

Formation of SLN/DNA Complexes: For each well, dilute the required amount of ODA-SLNs and plasmid DNA separately in serum-free medium. Gently mix the two solutions and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Transfection: Remove the culture medium from the cells and wash with PBS. Add the SLN/DNA complex solution to each well.

-

Incubation: Incubate the cells with the complexes for 4-6 hours in a CO2 incubator. Afterwards, add complete medium containing serum and continue incubation for 24-48 hours.

-

Evaluation of Transfection Efficiency: Observe the expression of the reporter gene (e.g., GFP) using a fluorescence microscope. Quantify the percentage of GFP-positive cells relative to the total number of cells, often with the aid of flow cytometry, to determine the transfection efficiency.[6][23]

Visualizations: Workflows and Pathways

Caption: Logical diagram of factors influencing ODA self-assembly.